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Introduction

Anisole chromium tricarbonyl and its derivatives have emerged as versatile reagents in
organic synthesis, particularly in the realm of cross-coupling reactions. The coordination of the
chromium tricarbonyl moiety to the anisole ring significantly alters its electronic properties,
enhancing its reactivity and enabling transformations that are otherwise challenging with the
uncomplexed arene.[1][2] The potent electron-withdrawing nature of the Cr(CO)s group
activates the aromatic ring towards nucleophilic attack and facilitates the oxidative addition step
in palladium-catalyzed cross-coupling reactions.[1][2] This activation of carbon-halogen bonds
has been successfully exploited for the construction of complex biaryl and other valuable
molecular architectures.[1][2]

These application notes provide an overview of the use of anisole chromium tricarbonyl
complexes in various cross-coupling reactions, including detailed protocols and quantitative
data to guide researchers in their synthetic endeavors.

Key Applications

The primary application of anisole chromium tricarbonyl in cross-coupling reactions lies in its
use as a substrate, typically a halo-anisole chromium tricarbonyl complex, which can be
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coupled with a variety of partners. The chromium tricarbonyl group serves as a powerful
activating group, allowing for efficient coupling even with traditionally less reactive aryl
chlorides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-
carbon bonds. The use of (n®-haloanisole)chromium tricarbonyl complexes in this reaction
allows for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals
and functional materials.
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Data extracted from a study on the synthesis and performance of 1t-arene chromium
complexes in Suzuki-Miyaura cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of (n°®-4-(4-methoxyphenyl)anisole)chromium tricarbonyl:
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Materials:

(n®-4-Chloroanisole)chromium tricarbonyl (1.0 equiv)
(4-Methoxyphenyl)boronic acid (1.2 equiv)
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4) (5 mol%)
Cesium carbonate (Cs2CO3) (2.2 equiv)

Anhydrous 1,4-dioxane

Standard Schlenk line and glassware

Nitrogen or Argon atmosphere

Procedure:

To a dry Schlenk flask under an inert atmosphere, add (n°-4-chloroanisole)chromium
tricarbonyl, (4-methoxyphenyl)boronic acid, Pd(PPhs)s4, and Cs2COs.

Add anhydrous 1,4-dioxane to the flask via syringe.

Stir the reaction mixture at 50 °C for 5 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Filter the mixture through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired biaryl
complex.

Heck Coupling
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While specific examples of Heck reactions with anisole chromium tricarbonyl are not

extensively reported, the activation of the C-X bond by the Cr(CO)s group suggests its

feasibility. The general principles of the Heck reaction can be applied, where a (n®°-

haloanisole)chromium tricarbonyl complex is coupled with an alkene in the presence of a

palladium catalyst and a base.

Generalized Protocol: Heck Coupling

Materials:

(n®-Haloanisole)chromium tricarbonyl (e.g., iodo or bromo derivative) (1.0 equiv)
Alkene (e.g., styrene, acrylate) (1.1 - 1.5 equiv)

Palladium(ll) acetate (Pd(OAc)z) or other Pd(0) precursor (1-5 mol%)
Phosphine ligand (e.g., PPhs, PCys) (2-10 mol%)

Base (e.g., Triethylamine, K2CO3) (1.5 - 2.0 equiv)

Anhydrous solvent (e.g., DMF, NMP, or toluene)

Procedure:

In a Schlenk flask under an inert atmosphere, dissolve the (n®-haloanisole)chromium
tricarbonyl, palladium catalyst, and phosphine ligand in the chosen anhydrous solvent.

Add the alkene and the base to the reaction mixture.

Heat the mixture to the desired temperature (typically 80-140 °C) and stir until the starting
material is consumed (monitor by TLC).

Cool the reaction to room temperature and dilute with a suitable organic solvent.
Wash the organic layer with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.
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Purify the residue by column chromatography to yield the coupled product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal

alkyne and an aryl or vinyl halide. The enhanced reactivity of (n°-haloanisole)chromium

tricarbonyl complexes makes them promising substrates for this transformation, leading to the

synthesis of arylethynyl compounds.

Generalized Protocol: Sonogashira Coupling

Materials:

(n®-Haloanisole)chromium tricarbonyl (e.g., iodo or bromo derivative) (1.0 equiv)
Terminal alkyne (1.2 - 1.5 equiv)

Palladium catalyst (e.g., Pd(PPhs)2Cl2, Pd(PPhs)4) (1-5 mol%)

Copper(l) iodide (Cul) (co-catalyst) (1-5 mol%)

Base (e.g., Triethylamine, Diisopropylamine) (solvent and base)

Anhydrous and deoxygenated solvent (if the amine is not used as the solvent)

Procedure:

To a Schlenk flask under an inert atmosphere, add the (n®-haloanisole)chromium tricarbonyl,
palladium catalyst, and Cul.

Add the amine base (and co-solvent if necessary).
Add the terminal alkyne dropwise to the mixture at room temperature.

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion
(monitor by TLC).

Remove the amine by evaporation under reduced pressure.
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» Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride
solution to remove copper salts.

e Wash with water and brine, then dry the organic layer and concentrate.
e Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen
bonds. The activation provided by the chromium tricarbonyl moiety can facilitate the coupling of
(n®-haloanisole)chromium tricarbonyl complexes with a wide range of amines.

Generalized Protocol: Buchwald-Hartwig Amination

Materials:

(n®-Haloanisole)chromium tricarbonyl (e.g., chloro, bromo, or iodo derivative) (1.0 equiv)

Amine (primary or secondary) (1.1 - 1.2 equiv)

Palladium precatalyst (e.g., Pdz(dba)s, Pd(OAc)2) (1-5 mol%)

Phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand) (2-10 mol%)

Strong base (e.g., NaOt-Bu, KsPO4, Cs2CO03) (1.4 - 2.0 equiv)

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

 In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium
precatalyst, the phosphine ligand, and the base.

e Add the (n®-haloanisole)chromium tricarbonyl and the amine.

e Add the anhydrous solvent.
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o Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C)
with vigorous stirring.

e Monitor the reaction by TLC or GC/MS.

» After completion, cool the reaction to room temperature, dilute with an organic solvent, and
filter through Celite.

e Wash the filtrate with water and brine.
» Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing Reaction Pathways and Workflows

To aid in the understanding of the processes involved, the following diagrams illustrate the
general catalytic cycle for a cross-coupling reaction and a typical experimental workflow.

(n°-Anisole)Cr(CO)s-Pd(l1)-X(L_n)

(n®-Anisole)Cr(CO)s-Pd(ll)-R(L_n)

PdO)L_n (né-Anisole)Cr(CO)s-R
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Caption: Generalized catalytic cycle for cross-coupling reactions.
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Caption: A typical experimental workflow for cross-coupling reactions.
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Conclusion

The use of anisole chromium tricarbonyl complexes in cross-coupling reactions offers a
powerful strategy for the synthesis of complex organic molecules. The activating effect of the
chromium tricarbonyl moiety enhances the reactivity of the anisole ring, enabling efficient
carbon-carbon and carbon-nitrogen bond formation. The protocols provided herein serve as a
valuable resource for researchers looking to employ these versatile reagents in their synthetic
campaigns. Further exploration into the scope and limitations of these reactions is encouraged
to expand their applicability in both academic and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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